
3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a benzyloxycarbonylamino group, which is often used as a protecting group in organic synthesis, and a carboxylic acid functional group, which is a common feature in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.
Introduction of the Benzyloxycarbonylamino Group: The benzyloxycarbonyl (Cbz) group can be introduced via a reaction with benzyl chloroformate in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a pyrazole derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the electron-withdrawing nature of the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Benzylic oxidation can yield benzoic acid derivatives.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Substitution: Substitution reactions can introduce various functional groups at the benzylic position, depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors, as the pyrazole ring is a common motif in many biologically active molecules.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during synthetic transformations, preventing unwanted side reactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,5-dimethyl-pyrazole-4-carboxylic acid: Lacks the benzyloxycarbonyl group, making it more reactive and less stable.
3-(Methoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, which may alter its reactivity and solubility.
3-(Acetoxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid: Has an acetoxycarbonyl group, which can be hydrolyzed under basic conditions.
Uniqueness
The presence of the benzyloxycarbonyl group in 3-(Benzyloxycarbonylamino)-1,5-dimethyl-pyrazole-4-carboxylic acid provides unique stability and reactivity characteristics. This group can be selectively removed under mild conditions, making it a valuable protecting group in multi-step organic syntheses. The compound’s dual functional groups (amino and carboxylic acid) allow for diverse chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C14H15N3O4 |
|---|---|
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
1,5-dimethyl-3-(phenylmethoxycarbonylamino)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15N3O4/c1-9-11(13(18)19)12(16-17(9)2)15-14(20)21-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,18,19)(H,15,16,20) |
Clé InChI |
RBYFFYKPUFXZPP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


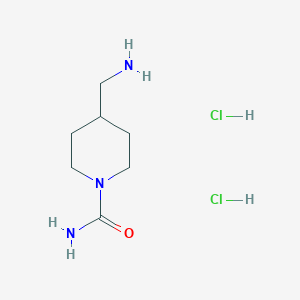
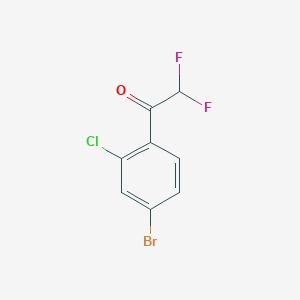

![Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13516575.png)
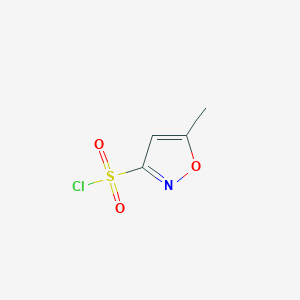
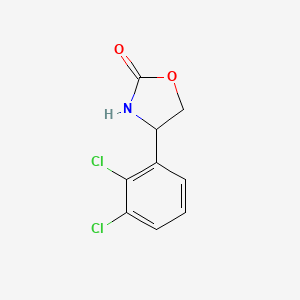
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B13516599.png)
![4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B13516600.png)

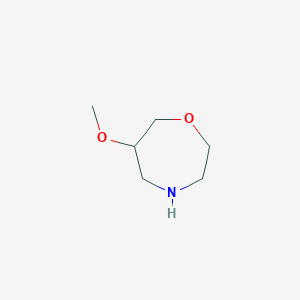
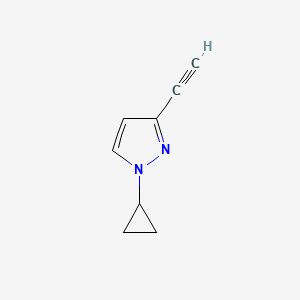

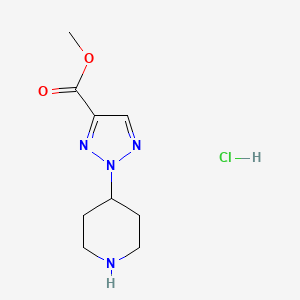
![[(3S,4R)-3-amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(2,3-dihydro-1-benzofuran-5-yl)methanone;hydrochloride](/img/structure/B13516632.png)
